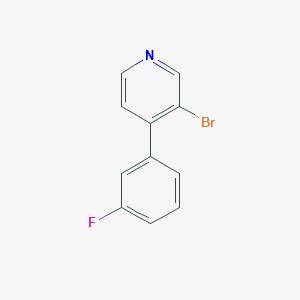

3-Bromo-4-(3'-fluorophenyl)pyridine

Description

3-Bromo-4-(3'-fluorophenyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 3-position of the pyridine ring and a 3-fluorophenyl substituent at the 4-position. This structural motif is significant in medicinal chemistry and materials science due to the electronic and steric effects imparted by the bromine and fluorine atoms. Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluorophenyl group modulates lipophilicity and binding interactions in biological systems . The compound is synthesized via methods such as photoredox-induced Meerwein arylation, as demonstrated in the synthesis of analogous bromo-arylpyridines with yields dependent on substituent positions and reaction conditions .

Properties

Molecular Formula |

C11H7BrFN |

|---|---|

Molecular Weight |

252.08 g/mol |

IUPAC Name |

3-bromo-4-(3-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7BrFN/c12-11-7-14-5-4-10(11)8-2-1-3-9(13)6-8/h1-7H |

InChI Key |

FBCKAFRAPBEOLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=NC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(3’-fluorophenyl)pyridine typically involves the bromination of 4-(3’-fluorophenyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-4-(3’-fluorophenyl)pyridine can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide (NaNH(_2)) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) with hydrogen gas (H(_2)) are used.

Major Products:

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: Dehalogenated pyridines.

Scientific Research Applications

Chemistry: 3-Bromo-4-(3’-fluorophenyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.

Industry: The compound is utilized in the production of specialty chemicals and materials, including advanced polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3’-fluorophenyl)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Impact of Pyridine Substituent Positions

Fluorophenyl Substituent Position

The fluorine atom’s position on the phenyl ring modulates biological activity:

- 3-Bromo-4-(3'-fluorophenyl)pyridine (meta-fluorophenyl) vs. 3-Bromo-4-(4'-fluorophenyl)pyridine (CAS 887267-20-1, para-fluorophenyl): Para-fluorophenyl analogs exhibit stronger ENT1 inhibition due to optimal electrostatic interactions with target proteins, while meta-substitution may reduce binding efficiency .

Table 2: Fluorophenyl Position Effects

| Compound | Fluorine Position | Biological Activity (ENT1 Inhibition) | Reference |

|---|---|---|---|

| 3-Bromo-4-(3'-fluorophenyl)pyridine | 3' (meta) | Moderate activity | |

| 3-Bromo-4-(4'-fluorophenyl)pyridine | 4' (para) | High activity |

Halogen Type on the Phenyl Ring

Replacing fluorine with other halogens impacts electronic and steric properties:

- Its lower electronegativity compared to fluorine also reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Structural Analogs in Drug Design

- Imidazodiazepines with 2'-fluorophenyl vs. 2'-pyridine substituents : Fluorophenyl-bearing compounds show 2–4.7-fold higher κ-opioid receptor (KOR) affinity than pyridine analogs, highlighting fluorine’s role in enhancing target engagement .

- Non-fluorinated analogs: Removing fluorine from 3-Bromo-4-(3'-fluorophenyl)pyridine reduces ENT1 inhibition by ~40%, underscoring fluorine’s contribution to binding .

Biological Activity

3-Bromo-4-(3'-fluorophenyl)pyridine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-4-(3'-fluorophenyl)pyridine is C10H7BrF N. The presence of a bromine atom and a fluorophenyl group enhances its reactivity and biological potential. The compound is classified within the broader category of bromopyridines, which are known for their diverse pharmacological activities.

The biological activity of 3-Bromo-4-(3'-fluorophenyl)pyridine is primarily attributed to its ability to interact with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorophenyl group may enhance lipophilicity and facilitate membrane penetration. These interactions can modulate several biological pathways, including:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes relevant to cancer proliferation.

- Cell Cycle Modulation : It may affect cell cycle progression, particularly in cancer cells, by inducing apoptosis or blocking specific checkpoints.

Anticancer Activity

Recent studies have investigated the anticancer properties of 3-Bromo-4-(3'-fluorophenyl)pyridine against various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects against:

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro assays revealed that the compound exhibits an IC50 value in the micromolar range, indicating its effectiveness in inhibiting cell growth. For instance, one study reported an IC50 value of approximately 5.7 μM against MCF-7 cells, suggesting a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .

Mechanistic Insights

The mechanism behind its anticancer activity was explored through various assays:

- MTT Assays : To assess cell viability post-treatment.

- Flow Cytometry : To analyze cell cycle distribution and apoptosis induction.

- Western Blotting : To evaluate the expression levels of apoptosis-related proteins (e.g., caspases).

These studies indicated that treatment with 3-Bromo-4-(3'-fluorophenyl)pyridine resulted in a dose-dependent increase in apoptotic cells, particularly affecting the G1/S phase transition .

Comparative Analysis with Related Compounds

A comparative analysis was conducted with other similar compounds to understand the unique biological profile of 3-Bromo-4-(3'-fluorophenyl)pyridine. Below is a summary table highlighting key differences in biological activity among structurally related compounds:

| Compound Name | IC50 (μM) | Target Cell Line | Notable Activity |

|---|---|---|---|

| 3-Bromo-4-(3'-fluorophenyl)pyridine | 5.7 | MCF-7 | Induces apoptosis |

| 6-Azophenylcoumarin derivative | 0.51 | A549 | Stronger cytotoxicity than DOX |

| Pyridine-modified azobenzene derivative | 0.42 | MCF-7 | Higher selectivity index |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.